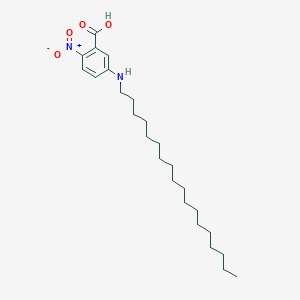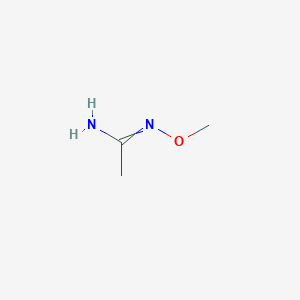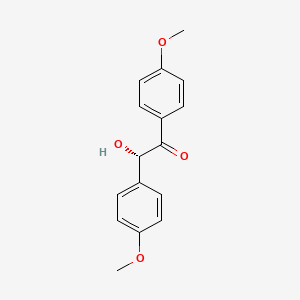![molecular formula C19H32O2 B14275094 5-[(Furan-2-yl)methyl]tetradecan-6-one CAS No. 140116-15-0](/img/structure/B14275094.png)
5-[(Furan-2-yl)methyl]tetradecan-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(Furan-2-yl)methyl]tetradecan-6-one is a chemical compound that features a furan ring attached to a tetradecanone backbone. This compound is of interest due to its unique structure, which combines the reactivity of the furan ring with the long alkyl chain of tetradecanone.
Métodos De Preparación
The synthesis of 5-[(Furan-2-yl)methyl]tetradecan-6-one can be achieved through various synthetic routes. One common method involves the reaction of furan-2-carbaldehyde with a Grignard reagent derived from tetradecyl bromide. The reaction is typically carried out in an anhydrous ether solvent under reflux conditions. The resulting intermediate is then oxidized to form the desired ketone.
Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
5-[(Furan-2-yl)methyl]tetradecan-6-one undergoes several types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid under strong oxidizing conditions.
Reduction: The ketone group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as bromination or nitration, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine or nitric acid. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
5-[(Furan-2-yl)methyl]tetradecan-6-one has various applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and pharmaceuticals.
Biology: The compound’s unique structure allows it to interact with biological systems in specific ways, making it a useful tool in biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is required.
Industry: The compound is used in the production of specialty chemicals and materials, leveraging its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 5-[(Furan-2-yl)methyl]tetradecan-6-one involves its interaction with specific molecular targets. The furan ring can participate in π-π stacking interactions with aromatic residues in proteins, while the long alkyl chain can interact with hydrophobic regions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
Comparación Con Compuestos Similares
Similar compounds to 5-[(Furan-2-yl)methyl]tetradecan-6-one include other furan derivatives and long-chain ketones. For example:
Furan-2-carbaldehyde: A simpler furan derivative used in various synthetic applications.
Tetradecanone: A long-chain ketone with similar physical properties but lacking the reactivity of the furan ring.
The uniqueness of this compound lies in its combination of a reactive furan ring with a long alkyl chain, providing a versatile platform for chemical modifications and applications.
Propiedades
Número CAS |
140116-15-0 |
|---|---|
Fórmula molecular |
C19H32O2 |
Peso molecular |
292.5 g/mol |
Nombre IUPAC |
5-(furan-2-ylmethyl)tetradecan-6-one |
InChI |
InChI=1S/C19H32O2/c1-3-5-7-8-9-10-14-19(20)17(12-6-4-2)16-18-13-11-15-21-18/h11,13,15,17H,3-10,12,14,16H2,1-2H3 |
Clave InChI |
PCBYQQXHYJPZRU-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC(=O)C(CCCC)CC1=CC=CO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3H-Pyrazolo[3,4-c]isoquinoline, 7,8-dimethoxy-1-methyl-3-phenyl-](/img/structure/B14275028.png)

![6,7,10-Trioxaspiro[4.5]decane, 8-(1-phenylethenyl)-](/img/structure/B14275035.png)

![4-Hydroxy-3-[3-(1-hydroxy-3,4-dioxonaphthalen-2-yl)-1,4-dioxonaphthalen-2-yl]naphthalene-1,2-dione](/img/structure/B14275050.png)
![2,5-Bis{[(4-ethenylphenyl)methyl]sulfanyl}-1,3,4-thiadiazole](/img/structure/B14275064.png)

![2-[(4-Chlorophenyl)sulfanyl]butanoic acid](/img/structure/B14275083.png)
![9-{[3-(Benzyloxy)phenyl]methyl}-1,4-dimethyl-9H-carbazole](/img/structure/B14275097.png)
![Naphtho[2,1-b]furan, 1-ethenyl-1,2-dihydro-](/img/structure/B14275101.png)
![2-amino-10-ethylpyrimido[4,5-b]quinolin-4(10H)-one](/img/structure/B14275102.png)
![Naphthalene, 1-[bis[(trifluoromethyl)sulfonyl]methyl]-](/img/structure/B14275107.png)
![tert-Butyl 2-[(tributylstannyl)methyl]prop-2-enoate](/img/structure/B14275111.png)
